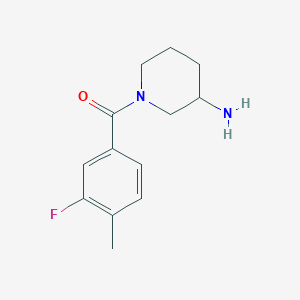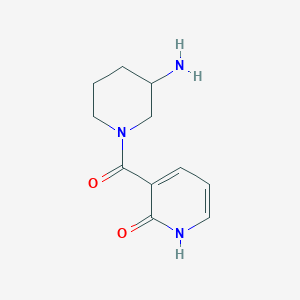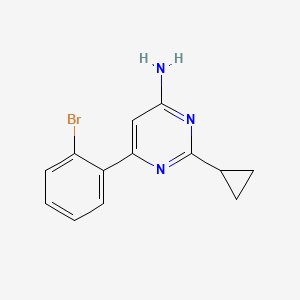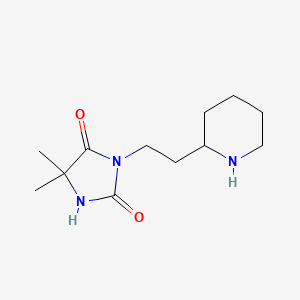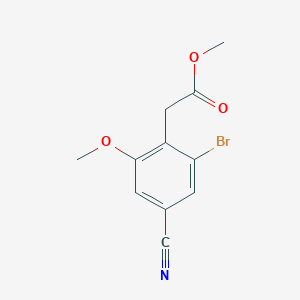
5-Monobromo-10,15,20-triphenylporphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Monobromo-10,15,20-triphenylporphine is a synthetic porphyrin specialty chemical . It is a purple solid and is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .
Synthesis Analysis
The synthesis of 5-Monobromo-10,15,20-triphenylporphine involves bromination of synthetic porphyrin . It is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .Molecular Structure Analysis
The molecular formula of 5-Monobromo-10,15,20-triphenylporphine is C38H25BrN4 . Its molecular weight is 617.54 g/mol .Chemical Reactions Analysis
5-Monobromo-10,15,20-triphenylporphine is used in various chemical reactions. For instance, it is used in the preparation of silylmethyl-substituted porphyrins as a multipurpose synthon for the fabrication of porphyrin systems .Physical And Chemical Properties Analysis
5-Monobromo-10,15,20-triphenylporphine is a purple solid . It has a molecular weight of 617.54 g/mol and a molecular formula of C38H25BrN4 . It is stable at room temperature .Aplicaciones Científicas De Investigación
Optical Fiber Chemical Sensors for Mercury Ions
A novel fluoroionophore based on 5-p-[[4-(10',15',20'-triphenyl-5'-porphinato) phenyloxyl]-1-butyloxyl]phenyl-10,15,20-triphenylporphine (DTPP) has been synthesized for the preparation of Hg(II)-sensitive optical fiber chemical sensors. The sensor demonstrates excellent selectivity for Hg(II) over other transition metal cations, owing to the fluorescence quenching of DTPP by coordination with Hg(II), showing potential for environmental monitoring of mercury levels in water samples (Zhang et al., 2002).
Acid-Base Properties and Synthesis of Derivatives
Asymmetrically substituted 5,10,15,20-tetraphenylporphyrin derivatives have been synthesized to explore their spectral and acid-base properties. These studies provide insights into the protolytic equilibrium of porphyrins in various solvent systems, indicating potential applications in chemical sensing and molecular electronics (Ivanova et al., 2021).
Magnetic Behavior of Polymers Containing Metalloporphyrins
Research into polymers containing tetraphenylporphyrin moieties reveals significant antiferromagnetic interactions, suggesting applications in magnetic materials and devices. The study focuses on the synthesis and magnetic behavior of such polymers, highlighting the potential for advanced functional materials (Kamachi et al., 1995).
Targeted Delivery and Drug Encapsulation
A study on the polymer complex of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10,15,20-triphenylporphine with chitosan investigates the effective immobilization of photosensitizers for targeted drug delivery. This research suggests a new strategy for encapsulating water-insoluble preparations in biopolymers, promising for medical applications (Lebedeva et al., 2017).
Mecanismo De Acción
Target of Action
5-Monobromo-10,15,20-triphenylporphine is a brominated synthetic porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are often used as platforms for constructing functionalized systems .
Mode of Action
It is known that porphyrins can interact with various targets through transition metal mediated cross coupling . This suggests that 5-Monobromo-10,15,20-triphenylporphine may interact with its targets in a similar manner.
Propiedades
IUPAC Name |
5-bromo-10,15,20-triphenyl-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40,43H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAPHKBPYAYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H25BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Monobromo-10,15,20-triphenylporphine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)
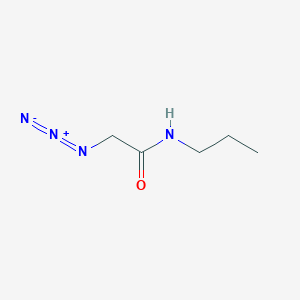

![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)
